Methyl 2-isothiocyanato-2-phenylbutanoate
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Overview
Description
Methyl 2-isothiocyanato-2-phenylbutanoate is an organic compound with the molecular formula C12H13NO2S. It belongs to the class of isothiocyanates, which are known for their diverse applications in organic synthesis and potential biological activities. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl-substituted butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanato-2-phenylbutanoate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions and in the presence of dimethylbenzene as a solvent .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and economical methods. The one-pot process involving aqueous conditions and cyanuric acid as a desulfurylation reagent is particularly suitable for large-scale production due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isothiocyanato-2-phenylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Dimethylbenzene and other non-polar solvents are often used in these reactions.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Methyl 2-isothiocyanato-2-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Medicine: It is explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-isothiocyanato-2-phenylbutanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The compound’s biological activity is often attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the butanoate ester group.
Benzyl isothiocyanate: Contains a benzyl group instead of a phenyl group.
Allyl isothiocyanate: Contains an allyl group instead of a phenyl group.
Uniqueness: Methyl 2-isothiocyanato-2-phenylbutanoate is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability and properties of the butanoate ester.
Properties
Molecular Formula |
C12H13NO2S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl 2-isothiocyanato-2-phenylbutanoate |
InChI |
InChI=1S/C12H13NO2S/c1-3-12(13-9-16,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
UNVZVNHFTCDKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OC)N=C=S |
Origin of Product |
United States |
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